In Vitro Potency Comparison: Antileishmanial Agent-7 vs. Miltefosine and Paromomycin Against L. donovani Promastigotes
Antileishmanial agent-7 demonstrates a 2.4-fold higher potency than paromomycin but is 1.8-fold less potent than miltefosine when comparing their IC₅₀ values against L. donovani promastigotes. This positions the compound's activity between two established standard-of-care drugs, highlighting its potential as a lead with a novel chemotype [1] [2].
| Evidence Dimension | In vitro potency (IC₅₀) |
|---|---|
| Target Compound Data | 6.89 µM |
| Comparator Or Baseline | Paromomycin: 13.49 ± 6.92 µM; Miltefosine: 3.77 ± 1.77 µM |
| Quantified Difference | Agent-7 is 2.0-fold more potent than Paromomycin; 1.8-fold less potent than Miltefosine |
| Conditions | L. donovani promastigote assay |
Why This Matters
This data provides a potency benchmark against clinically used drugs, justifying the compound's selection as a lead candidate over less potent or structurally similar, untested molecules.
- [1] Bernal FA, Gerhards M, Kaiser M, Wünsch B, Schmidt TJ. (±)-trans-2-phenyl-2,3-dihydrobenzofurans as leishmanicidal agents: Synthesis, in vitro evaluation and SAR analysis. Eur J Med Chem. 2020 Nov 1;205:112493. View Source
- [2] In vitro drug susceptibility of Leishmania donovani from visceral leishmaniasis patients with and without HIV coinfection in Northwestern Ethiopia. Sci Rep 15, 26584 (2025). View Source
